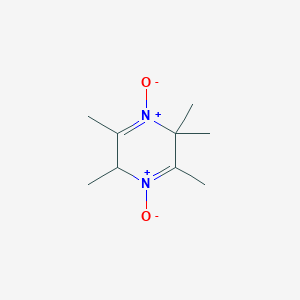
2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide, also known as PQQ, is a redox cofactor that is found in many bacterial enzymes. It has been shown to have a number of important biological functions, including the ability to act as an antioxidant, to promote mitochondrial biogenesis, and to enhance cognitive function. In
Wirkmechanismus
The mechanism of action of 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide is not yet fully understood, but it is believed to involve the activation of a number of different signaling pathways within cells. 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide has been shown to activate the transcription factor PGC-1α, which is involved in the regulation of mitochondrial biogenesis. It is also believed to act as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemische Und Physiologische Effekte
2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide has a number of important biochemical and physiological effects. It has been shown to promote mitochondrial biogenesis, which can help to improve energy production and reduce the risk of age-related diseases. It also acts as an antioxidant, which can help to protect cells from oxidative damage. In addition, 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide has been shown to enhance cognitive function, particularly in areas related to memory and learning.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable, which makes it a good candidate for use in long-term studies. However, there are some limitations to the use of 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide in lab experiments. For example, it can be difficult to control the dosage of 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide, which can make it difficult to compare results between different studies.
Zukünftige Richtungen
There are a number of future directions for research on 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide. One area that is of particular interest is the potential role of 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Other areas of research include the potential use of 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide as a dietary supplement to promote mitochondrial biogenesis and improve cognitive function, and the development of new methods for synthesizing 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide that are more efficient and cost-effective.
Synthesemethoden
The synthesis of 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide can be achieved through a number of different methods, including chemical synthesis and microbial fermentation. One of the most common methods for synthesizing 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide is through the use of microorganisms such as Gluconobacter oxydans and Methylobacterium extorquens. These microorganisms are able to produce 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide through a biosynthetic pathway that involves the conversion of tyrosine to 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide.
Wissenschaftliche Forschungsanwendungen
2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide has been the subject of a great deal of scientific research in recent years, due to its potential health benefits. Some of the most promising areas of research include the role of 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide in promoting mitochondrial biogenesis, its ability to act as an antioxidant, and its potential to enhance cognitive function.
Eigenschaften
CAS-Nummer |
118176-38-8 |
|---|---|
Produktname |
2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide |
Molekularformel |
C9H16N2O2 |
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
2,3,5,5,6-pentamethyl-1,4-dioxido-2H-pyrazine-1,4-diium |
InChI |
InChI=1S/C9H16N2O2/c1-6-7(2)11(13)9(4,5)8(3)10(6)12/h6H,1-5H3 |
InChI-Schlüssel |
ZPYYBVBZMIPJLT-UHFFFAOYSA-N |
SMILES |
CC1C(=[N+](C(C(=[N+]1[O-])C)(C)C)[O-])C |
Kanonische SMILES |
CC1C(=[N+](C(C(=[N+]1[O-])C)(C)C)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



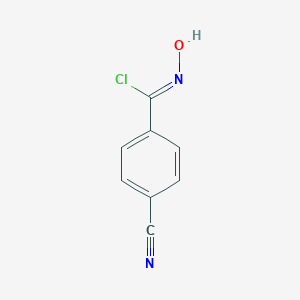
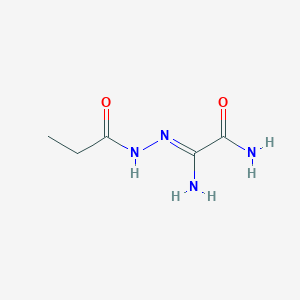

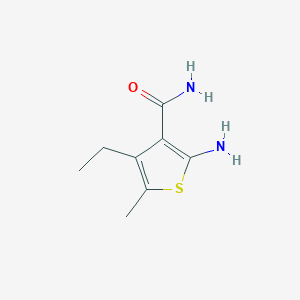
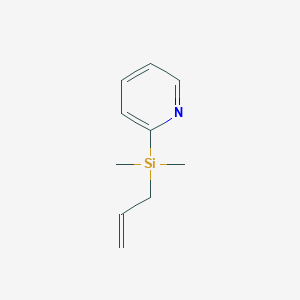
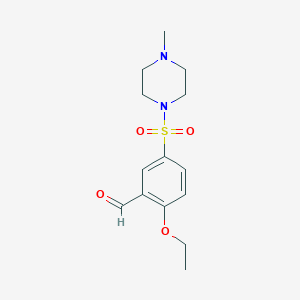
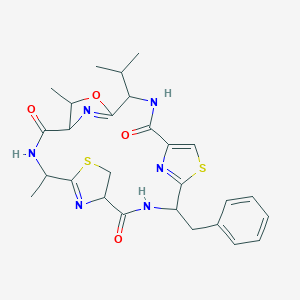
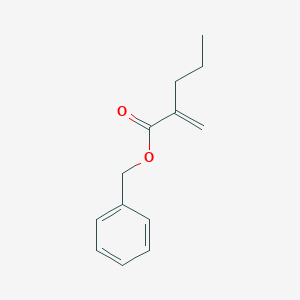
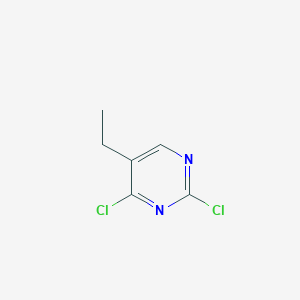
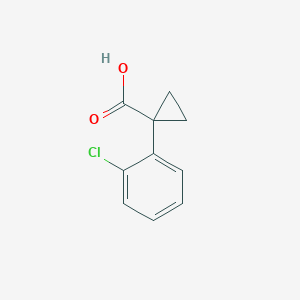
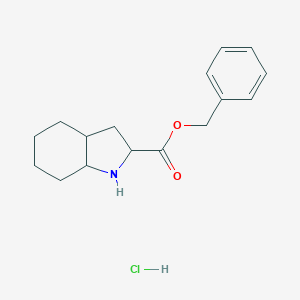
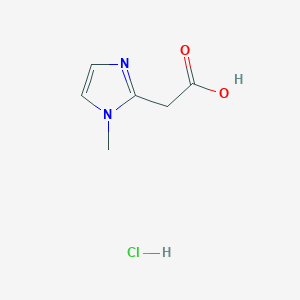
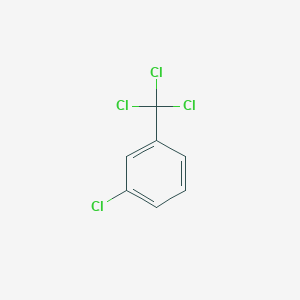
![Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]-](/img/structure/B52309.png)